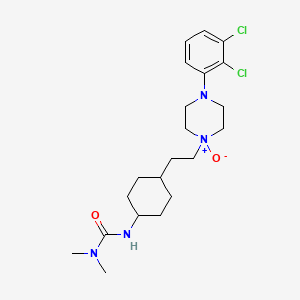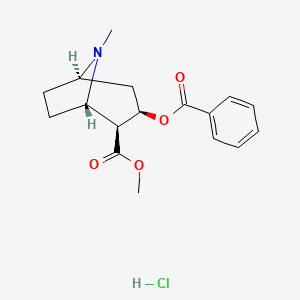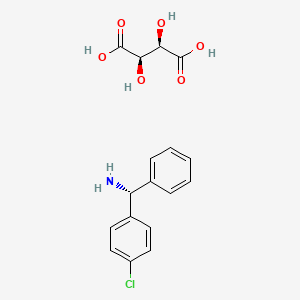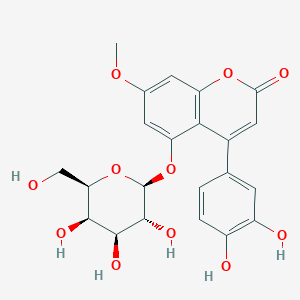
15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione is a synthetic steroid compound. It is known for its structural similarity to naturally occurring steroid hormones and has been studied for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Acetylation: Introduction of an acetoxy group at the 15-alpha position.
Methylation: Addition of a methyl group at the 18 position.
Oxidation and Reduction: These steps are used to achieve the desired oxidation state at the 3 and 17 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized facilities equipped to handle complex organic synthesis.
Chemical Reactions Analysis
Types of Reactions
15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione has been studied for various applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential therapeutic uses, including hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 15Alpha-Acetoxy-18-methyl-4-estren-3,17-dione involves its interaction with steroid hormone receptors. It can bind to these receptors and modulate their activity, influencing various molecular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring estrogen hormone.
Testosterone: A naturally occurring androgen hormone.
Nandrolone: A synthetic anabolic steroid.
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,15S)-13-ethyl-3,17-dioxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-15-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-3-21-9-8-16-15-7-5-14(23)10-13(15)4-6-17(16)20(21)18(11-19(21)24)25-12(2)22/h10,15-18,20H,3-9,11H2,1-2H3/t15-,16+,17+,18-,20+,21+/m0/s1 |
InChI Key |
KMBFUOSDVPORLE-RCGDKRNRSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](CC2=O)OC(=O)C)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1C(CC2=O)OC(=O)C)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.6]decane-2-carboxylic acid](/img/structure/B13450072.png)
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)
![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)



![methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13450117.png)
![2-[(2R)-2-hydroxypropoxy]phenol](/img/structure/B13450119.png)


![3-[(Acetylmethylamino)methyl]benzoic acid](/img/structure/B13450130.png)
